tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate is an organic compound that belongs to the class of pyrazoloazepines This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a tetrahydropyrazoloazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases, given its unique structure and properties.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate include:
- 2,6-di-tert-butyl-4-methylphenol
- tert-Amyl alcohol
- 7-tert-Butyl 2-methyl 4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-2,7(6H)-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H21N3O2 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxylate |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-7-5-6-11-10(9-16)8-15(4)14-11/h8H,5-7,9H2,1-4H3 |
InChI Key |
SEUYHZLAENTBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NN(C=C2C1)C |
Origin of Product |
United States |
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